molecular formula C23H17Cl2N3O5 B12011508 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate CAS No. 767288-45-9

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate

Cat. No.: B12011508
CAS No.: 767288-45-9
M. Wt: 486.3 g/mol
InChI Key: HAIGWQVAQHTMKQ-LGJNPRDNSA-N
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Description

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the hydrazono intermediate through the reaction of an anilino compound with an oxoacetyl derivative. This intermediate is then reacted with a methoxyphenyl dichlorobenzoate under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine, altering the compound’s reactivity.

    Substitution: The presence of methoxy and dichlorobenzoate groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile employed.

Scientific Research Applications

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the hydrazono group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[(4-bromoanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
  • 4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
  • 4-((E)-{[(4-chloroanilino)(oxo)acetyl]hydrazono}methyl)phenoxyacetic acid

Uniqueness

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

767288-45-9

Molecular Formula

C23H17Cl2N3O5

Molecular Weight

486.3 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dichlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O5/c1-32-20-11-14(13-26-28-22(30)21(29)27-16-5-3-2-4-6-16)7-10-19(20)33-23(31)15-8-9-17(24)18(25)12-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

HAIGWQVAQHTMKQ-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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